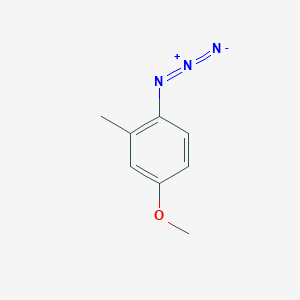
2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetonitrile is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloro group at the 4-position, an ethyl group at the 1-position, and an acetonitrile group at the 5-position of the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetonitrile typically involves the reaction of 4-chloro-3-ethyl-1H-pyrazole with acetonitrile in the presence of a base. One common method includes the use of ethyl bromide and 4-chloro-3-methylpyrazole as starting materials. The reaction proceeds through nucleophilic substitution, where the ethyl group is introduced at the 1-position of the pyrazole ring. The reaction conditions often involve the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrazole and facilitate the nucleophilic attack .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and solvents that enhance the reaction rate and selectivity can be employed to improve the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chloro group at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: 2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)ethylamine.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules with potential therapeutic properties.
Medicine: It serves as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetonitrile depends on its specific application. In medicinal chemistry, the compound may act by binding to and inhibiting the activity of certain enzymes or receptors. The presence of the chloro and nitrile groups can enhance its binding affinity and specificity towards the target. The molecular targets and pathways involved can vary, but they often include key enzymes in metabolic pathways or receptors involved in signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-ethyl-1H-pyrazole: Similar structure but lacks the acetonitrile group.
2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)acetonitrile: Similar structure but has a methyl group instead of an ethyl group at the 1-position.
2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)ethanamine: Similar structure but has an amine group instead of a nitrile group.
Uniqueness
2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetonitrile is unique due to the combination of its chloro, ethyl, and nitrile substituents, which confer specific chemical reactivity and biological activity. The presence of the nitrile group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
2-(4-chloro-2-ethylpyrazol-3-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c1-2-11-7(3-4-9)6(8)5-10-11/h5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTKITBXMLKFRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)cyclopentanecarboxylate](/img/structure/B2374715.png)


![5-methyl-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]oxolan-2-one](/img/structure/B2374724.png)

![3,4-diethoxy-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2374726.png)


![1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazinium dichloride](/img/structure/B2374730.png)
![N-(2,4-difluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2374732.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2374733.png)



